[4-(Benzenesulfonyl)phenyl](4-chlorophenyl)methanone
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Overview
Description
It consists of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a chlorophenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(benzenesulfonyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Benzenesulfonyl)phenylmethanone.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)phenylmethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)phenylmethanone
- 4-(Benzenesulfonyl)phenylmethanone
- 4-(Benzenesulfonyl)phenylmethanone
Uniqueness
4-(Benzenesulfonyl)phenylmethanone is unique due to the presence of both benzenesulfonyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
113823-52-2 |
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Molecular Formula |
C19H13ClO3S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H13ClO3S/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)24(22,23)17-4-2-1-3-5-17/h1-13H |
InChI Key |
RAELCBAITARMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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